2,3-Dihydro-1H-naphtho[2,3-d]imidazole
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Overview
Description
2,3-Dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthoimidazole derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown α-amylase inhibition, which is significant in the context of diabetes management . The exact molecular targets and pathways can vary widely based on the specific derivative and its functional groups.
Comparison with Similar Compounds
1H-Naphtho[2,3-d]imidazole: A closely related compound with similar structural features but differing in hydrogenation state.
Imidazo[2,1-b][1,3]thiazines: Another class of heterocyclic compounds with a fused imidazole ring, known for their bioactive properties.
Uniqueness: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C11H10N2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6,12-13H,7H2 |
InChI Key |
VXFPRTDAYGZEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=CC3=CC=CC=C3C=C2N1 |
Origin of Product |
United States |
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